2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, and a thiadiazole moiety linked via a sulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate typically involves multiple steps, including esterification, thiadiazole formation, and sulfanyl linkage. The starting materials often include 2-isopropyl-5-methylcyclohexanol and thiadiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing waste, and ensuring consistent product quality. Techniques such as distillation, crystallization, and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives. These products can be further utilized in various applications .
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. The thiadiazole moiety plays a crucial role in its bioactivity by interacting with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methylcyclohexyl acetate
- 2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- 2-Isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate
Uniqueness
2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate is unique due to its complex structure, which combines a cyclohexyl ring with a thiadiazole moiety. This structural complexity contributes to its diverse chemical reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C26H42N2O4S3 |
---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[[5-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C26H42N2O4S3/c1-15(2)19-9-7-17(5)11-21(19)31-23(29)13-33-25-27-28-26(35-25)34-14-24(30)32-22-12-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3 |
InChI Key |
LZNJDSGLXMWOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=NN=C(S2)SCC(=O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
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